molecular formula C9H10ClNO3 B3277575 Methyl 2-(4-amino-2-chlorophenoxy)acetate CAS No. 662215-80-7

Methyl 2-(4-amino-2-chlorophenoxy)acetate

Cat. No.: B3277575
CAS No.: 662215-80-7
M. Wt: 215.63 g/mol
InChI Key: GQAZDIURYMTMFE-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2-chlorophenoxy)acetate is an organic compound characterized by a methyl ester group linked to an acetoxy chain, which is further attached to a 4-amino-2-chlorophenyl ring. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 2-(4-amino-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAZDIURYMTMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662215-80-7
Record name methyl 2-(4-amino-2-chlorophenoxy)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-amino-2-chlorophenoxy)acetate typically involves the reaction of 4-amino-2-chlorophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-amino-2-chlorophenol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-(4-amino-2-chlorophenoxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of phenoxyacetate derivatives on cellular processes. It is also used in the development of bioactive molecules with potential therapeutic applications .

Medicine: this compound is investigated for its potential use in the development of pharmaceuticals. It is used as a precursor in the synthesis of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structural properties make it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The amino and chloro groups in the compound allow it to bind to enzymes and receptors, modulating their activity. The phenoxyacetate moiety can interact with cellular membranes, affecting membrane fluidity and permeability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Methyl 2-Amino-2-(4-Chlorophenyl)Acetate ()
  • Structure: Features an amino group directly bonded to the 4-chlorophenyl ring, with a methyl ester at the α-position.
  • Key Differences: Absence of a phenoxy bridge, altering electronic distribution and steric hindrance.
  • Applications : Used as a chiral building block in peptide synthesis due to its glycinate backbone .
Methyl 2-Amino-2-(2-Chlorophenyl)Acetate Hydrochloride ()
  • Structure : Chlorine substituent at the ortho position on the phenyl ring, with a hydrochloride salt form.
  • Impact : Ortho-chlorination reduces symmetry and may affect crystallinity or bioavailability compared to the para-substituted analogue .
Methyl 2-[4-(4-Amino-2-Chlorophenoxy)Phenyl]-Acetate ()
  • Structure: Incorporates an additional phenyl group between the acetoxy chain and the 4-amino-2-chlorophenoxy moiety.

Compounds with Functional Group Variations

Ethyl 2-(4-Chlorophenoxy)Acetoacetate ()
  • Structure: Ethyl ester and a ketone group replace the methyl ester and amino group.
  • Reactivity: The β-ketoester moiety enables participation in Claisen condensation, unlike the target compound’s amino-substituted system.
  • Applications : Intermediate in synthesizing heterocycles or agrochemicals .
Methyl 2-[(4-Chloro-2-Methoxy-5-Oxo-2,5-Dihydrofuran-3-Yl)Amino]Acetate ()
  • Structure: Contains a furanone ring and methoxy group, introducing rigidity and hydrogen-bonding capacity.
  • Synthesis : Prepared via Michael addition-elimination, contrasting with the target compound’s likely etherification pathways.
  • Bioactivity: Furanone derivatives are explored as insecticides and prodrugs due to their electrophilic reactivity .

Chlorophenoxy Derivatives with Complex Substitutions

Methyl 2-{4-Chloro-2-[5-Chloro-2-(2-Methoxy-2-Oxoethoxy)Benzyl]Phenoxy}-Acetate ()
  • Structure : Dual chlorophenyl groups and a methoxyacetate side chain.
  • Crystallography : Weak C–H⋯π and π–π interactions stabilize dimer formation, influencing solubility and melting point (125°C) .
  • Applications : Intermediate in lactam synthesis, highlighting versatility in macrocycle formation .
4-Chlorophenyl (3-Methylphenoxy)Acetate ()
  • Structure: Ester linkage between 4-chlorophenyl and 3-methylphenoxy groups.
  • Toxicity: Classified under GHS guidelines with specific first-aid measures for inhalation exposure, emphasizing the need for handling precautions compared to amino-substituted analogues .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Melting Point/Stability Bioactivity/Applications Evidence ID
Methyl 2-(4-amino-2-chlorophenoxy)acetate C₉H₉ClNO₃ Amino, chlorophenoxy, methyl ester Not reported Pharmaceutical intermediates
Methyl 2-amino-2-(4-chlorophenyl)acetate C₉H₁₀ClNO₂ α-Amino, chlorophenyl, methyl ester Hydrochloride salt form Chiral synthesis
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ β-Ketoester, chlorophenoxy Not reported Heterocycle synthesis
Methyl 2-{...}phenoxy}-acetate (dichloro) C₁₉H₁₈Cl₂O₆ Dual chloro, methoxyacetate 125°C (mp) Lactam intermediate
4-Chlorophenyl (3-methylphenoxy)acetate C₁₅H₁₃ClO₃ Ester, chlorophenyl, methylphenoxy GHS-compliant safety protocols Limited evidence for bioactivity

Key Findings and Implications

  • Substituent Position Matters : Para-chlorination () enhances electronic effects for biological interactions, while ortho-substitution () may hinder target binding.
  • Functional Group Trade-offs: Amino groups () improve hydrogen-bonding capacity, whereas ketoesters () offer synthetic versatility.
  • Safety Considerations: Chlorophenoxy compounds () require careful handling due to cumulative toxicity risks, underscoring the need for structure-specific hazard assessments.

Biological Activity

Methyl 2-(4-amino-2-chlorophenoxy)acetate is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through a nucleophilic aromatic substitution reaction involving 4-amino-2-chlorophenol and 4-bromophenylacetic acid methyl ester. The reaction typically occurs under basic conditions, optimizing yield and purity through careful control of reaction parameters such as temperature and solvent choice.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Properties : Research suggests that this compound may inhibit the growth of various cancer cell lines, including leukemia and melanoma. Its mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity and receptor interactions .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The chloro and phenoxy groups may facilitate hydrophobic interactions that influence cellular pathways related to growth and apoptosis.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings are summarized in the following table:

Cell LineIC50 (µM)Reference
K-562 (Leukemia)0.67
MDA-MB-435 (Melanoma)0.80
HCT-116 (Colon)0.87

These values indicate significant cytotoxicity compared to standard chemotherapeutic agents, suggesting that this compound could be a promising lead in cancer therapy.

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated effective inhibition against various bacterial strains. These results support its potential use as a novel antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-amino-2-chlorophenoxy)acetate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.